EML631 was developed through systematic research aimed at discovering new therapeutic agents. While specific details regarding its discovery may not be widely published, it is classified under small molecules that interact with biological targets to elicit pharmacological effects. The classification of EML631 can be further refined based on its functional groups and biological activity, which are critical for understanding its potential applications.
The synthesis of EML631 involves several key steps, typically employing standard organic synthesis techniques. The process begins with the selection of appropriate starting materials, which are then subjected to various chemical reactions to construct the desired molecular framework.
The exact synthetic route may vary based on the desired purity and yield, as well as the specific properties of EML631.
The molecular structure of EML631 can be represented using standard chemical notation, highlighting its functional groups and stereochemistry.
Data regarding bond lengths, angles, and torsional angles can also be derived from computational modeling studies, providing a comprehensive understanding of its molecular geometry.
EML631 is expected to participate in various chemical reactions due to its functional groups. Understanding these reactions is crucial for predicting its behavior in biological systems.
The mechanism of action of EML631 involves its interaction with specific biological targets, such as enzymes or receptors.
Data from pharmacological studies may elucidate pathways affected by EML631, contributing to a clearer picture of its efficacy in treating diseases.
The physical and chemical properties of EML631 are critical for understanding its behavior in various environments:
Relevant data from experimental studies should be compiled to present a comprehensive overview of these properties.
EML631 has potential applications across various scientific fields:
Research into EML631 continues to evolve, with ongoing studies aimed at elucidating its full therapeutic potential and optimizing its chemical properties for clinical use.
Tudor domains represent a crucial class of methyl-lysine recognition modules within the broader "Royal family" of epigenetic reader domains that include chromodomains, PWWP domains, and MBT domains [2] [4]. These structurally conserved protein modules typically consist of 50-60 amino acids forming a barrel-like architecture with 4-5 antiparallel β-strands that create specialized binding surfaces for methylated histone residues [2]. The molecular recognition occurs through an aromatic cage mechanism composed of conserved phenylalanine, tyrosine, and tryptophan residues that accommodate methylated lysine through cation-π interactions and van der Waals contacts [1] [4]. Tudor domains demonstrate remarkable specificity, discriminating between different methylation states (mono-, di-, or trimethylation) and flanking histone sequences, enabling precise interpretation of the histone code [2]. Unlike bromodomains that recognize acetylated lysine, Tudor domains face unique druggability challenges due to their shallow binding grooves and the high polarity of methyl-lysine, necessitating innovative approaches for inhibitor development [4] [8].
Spindlin1 (SPIN1) features three tandem Tudor-like domains that form an integrated structural unit capable of multivalent engagement with histone marks [1] [6]. Structural analyses reveal that SPIN1's Tudor domains I and II create adjacent aromatic cages that enable bivalent histone recognition, particularly the simultaneous binding of H3K4me3 and H3R8me2a marks [1] [7]. This dual recognition capability allows SPIN1 to function as a potent transcriptional coactivator by recruiting additional chromatin-modifying complexes to target genes [1] [6]. Beyond its canonical histone reader function, SPIN1 plays critical roles in fundamental cellular processes, including ribosomal RNA transcription through interactions with RNA polymerase I complexes in the nucleolus and mitotic regulation through spindle association during chromosome segregation [6] [7]. The protein's expression peaks during G2/M phase, consistent with its roles in cell cycle progression and chromosome stability [10].
SPIN1 exhibits significant oncogenic overexpression across diverse cancer types, including ovarian cancer (3.5-fold increase), breast cancer (2.8-fold increase), non-small cell lung cancer (2.3-fold increase), hepatocellular carcinoma (3.1-fold increase), and liposarcoma (4.2-fold increase) [7] [10]. This overexpression correlates with poor clinical outcomes through multiple mechanisms: SPIN1 amplifies Wnt/β-catenin signaling by stabilizing β-catenin and enhancing TCF/LEF-mediated transcription [7], activates PI3K/AKT pathway through upstream receptor tyrosine kinase modulation [10], and subverts p53 tumor suppressor function by promoting MDM2-mediated degradation [7]. Additionally, SPIN1 contributes to chemoresistance in breast cancer by upregulating drug-metabolizing enzymes and efflux transporters [7]. The essential role of SPIN1 in maintaining cancer cell proliferation and survival positions it as a compelling therapeutic target for epigenetic therapy [1] [7].
Table 1: SPIN1 Dysregulation in Human Cancers
Cancer Type | Expression Change | Key Oncogenic Mechanisms | Clinical Correlation |
---|---|---|---|
Ovarian Cancer | 3.5-fold increase | RET signaling activation | Advanced stage, metastasis |
Breast Cancer | 2.8-fold increase | PI3K/AKT activation, chemoresistance | Reduced overall survival |
Hepatocellular Carcinoma | 3.1-fold increase | Wnt/β-catenin activation, lipid metabolism | Tumor progression |
Liposarcoma | 4.2-fold increase | MDM2-p53 axis disruption | Recurrence risk |
Non-small Cell Lung Cancer | 2.3-fold increase | E2F1-mediated proliferation | Metastatic potential |
Developing inhibitors against Tudor domains like SPIN1 presents unique molecular recognition challenges distinct from other epigenetic targets [1] [4]. The shallow binding grooves characteristic of Tudor domains complicate small-molecule design, as inhibitors must effectively compete with extended protein-protein interactions between histone tails and reader domains [4] [8]. Additionally, achieving selectivity among Tudor domains is particularly difficult due to high structural conservation across different reader proteins [4]. Early SPIN1 inhibitors like A366 demonstrated dual inhibition of both SPIN1 and G9a methyltransferase, complicating mechanistic studies [1]. The requirement for cellular permeability presents another hurdle, as positively charged compounds that effectively engage the methyl-lysine binding pocket often exhibit poor membrane penetration [8]. These challenges necessitated innovative approaches beyond traditional high-throughput screening, leading to novel strategies like fragment-based ligand discovery and structure-guided design [5] [8].
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